2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene: is an organic compound characterized by the presence of bromine, difluoromethyl, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3).
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol (CF3CH2OH) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, ethers
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, the compound’s potential as a pharmaceutical intermediate is of interest. Its unique structure may contribute to the development of new drugs with improved efficacy, selectivity, and safety profiles.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its fluorinated groups impart desirable properties such as chemical resistance, thermal stability, and hydrophobicity.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene involves its interactions with molecular targets such as enzymes, receptors, and other biomolecules. The bromine atom and fluorinated groups can influence the compound’s binding affinity, selectivity, and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)benzene
- 2-Bromo-1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene
Uniqueness
Compared to similar compounds, 2-Bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoroethoxy groups. These functional groups impart distinct chemical properties, such as increased lipophilicity, chemical stability, and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c10-7-5(8(11)12)2-1-3-6(7)16-4-9(13,14)15/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHJEMTGSQIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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